BRD4 Bromodomain Inhibition: Scaffold-Class IC50 Ranges and Substituent-Dependent Activity Modulation
The [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold has been confirmed as a pan-BET bromodomain inhibitor scaffold. In the primary publication by Kim and Lee (2023), compound 5—bearing a 3-methyl and an indole-ethylamino substituent at the 6-position—exhibited an IC50 of 18.8 μM (95% CI: 7.3–48.3 μM) against BRD4 BD1 in AlphaScreen assays [1]. Substitution of the 3-methyl with 3-trifluoromethyl (compound 6) did not substantially improve IC50, while replacing the indole-ethyl with benzyl (compounds 35–37) yielded similar or slightly improved activities [1]. The target compound N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine features a 3-methyl (as in compound 5) and a 4-chlorobenzyl group at the 6-amino position—a benzyl variant with an electron-withdrawing para-chloro substituent predicted to enhance hydrophobic interactions with the WPF motif of the BRD4 Kac binding pocket. Although direct IC50 data for this specific compound have not been published in the peer-reviewed literature, class-level SAR indicates that the 4-chlorobenzyl-3-methyl combination occupies a distinct chemical space relative to both the indole-ethyl and unsubstituted benzyl analogs evaluated by Kim and Lee [1]. The para-chloro substitution is expected to modulate the electrostatic potential surface of the benzyl ring, potentially influencing water-mediated hydrogen bond networks with conserved water molecules W1–W4 in the BRD4 BD1 binding site [1].
| Evidence Dimension | BRD4 BD1 inhibitory activity (AlphaScreen assay) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within micromolar range based on scaffold class (3-methyl + 4-chlorobenzyl substitution pattern) |
| Comparator Or Baseline | Compound 5 (3-methyl, 6-indole-ethylamino): IC50 = 18.8 μM (95% CI: 7.3–48.3); Compounds 35–37 (3-methyl, 6-benzylamino variants): similar or slightly improved vs. compound 5 [1] |
| Quantified Difference | Exact difference cannot be calculated without direct head-to-head data; class-level inference places the target compound among active benzyl-substituted triazolopyridazine BRD4 inhibitors |
| Conditions | AlphaScreen assay against recombinant BRD4 BD1; 8-point titration from 0.0096 to 32 μM; IC50 values from ≥3 independent experiments in triplicate [1] |
Why This Matters
The 4-chlorobenzyl substitution pattern represents a structurally defined, commercially available chemical probe within the validated BRD4-inhibitory triazolopyridazine chemotype, enabling SAR expansion around the benzyl sub-series without the synthetic burden of de novo scaffold construction.
- [1] Kim JH, Lee BI. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep. 2023;13:10836. View Source
